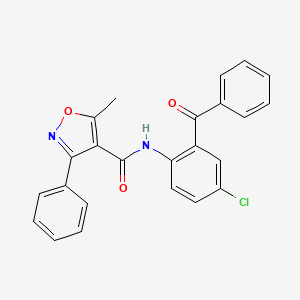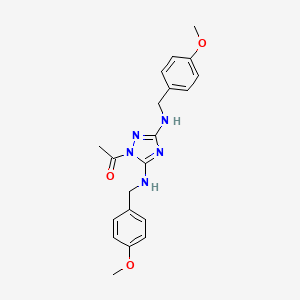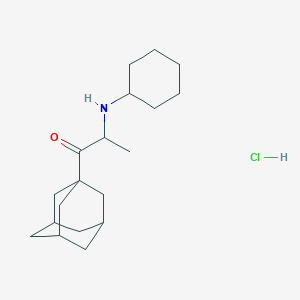![molecular formula C17H14F3N3OS B4967619 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)
2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in scientific research. It is a synthetic compound that has been synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide involves the inhibition of specific proteins involved in cell proliferation and survival. This compound has been shown to target proteins such as tubulin and histone deacetylase, which are involved in the regulation of cell division and growth. By inhibiting these proteins, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, thereby preventing the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool in the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound is its toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide in scientific research. One of the most promising directions is the development of new drugs for the treatment of cancer. This compound has shown significant potential in inhibiting the growth of cancer cells, and further research is needed to explore its potential in the development of new cancer drugs. Additionally, this compound could be used in the development of new therapies for other diseases such as Alzheimer's and Parkinson's disease, which are characterized by abnormal protein aggregation.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound involves the reaction of 2-mercaptobenzimidazole with 2-(trifluoromethyl)phenylacetyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of this compound, which can be purified using various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide has several applications in scientific research. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. It has also been used in the development of new drugs for the treatment of cancer.
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3OS/c1-10(25-16-22-13-8-4-5-9-14(13)23-16)15(24)21-12-7-3-2-6-11(12)17(18,19)20/h2-10H,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNRFZLURCRPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(F)(F)F)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4967541.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)

![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4967575.png)
![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4967577.png)
![1-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4967585.png)

![N-benzyl-N'-[2-(2-chlorophenyl)ethyl]ethanediamide](/img/structure/B4967598.png)

![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4967609.png)

![3-[(4-chlorophenyl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967627.png)